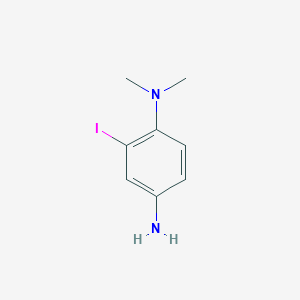

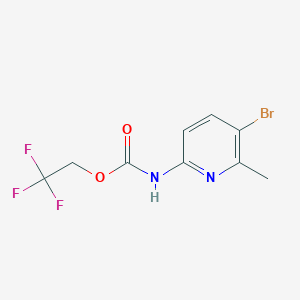

![molecular formula C22H19N5O4 B2390837 3-苄基-N-(4-氨基甲酰苯基)-5-甲基-2,4-二氧代-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺 CAS No. 921783-69-9](/img/structure/B2390837.png)

3-苄基-N-(4-氨基甲酰苯基)-5-甲基-2,4-二氧代-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized through reactions involving the formation of the pyrimidine ring. This often involves the reaction of a dicarbonyl compound with a diamine .科学研究应用

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy due to its role in cell cycle regulation. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines.

Anticancer Activity Against Breast Cancer Cell Lines

Another study explored a novel series of pyrazolo[3,4-d]pyrimidine compounds (specifically 4, 6–11, and 12a–e) and evaluated their cytotoxic effects. Among these compounds, 12a–d demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

Dual Activity Against Cell Lines and CDK2

Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, warrants further investigation. It not only inhibited cell proliferation but also altered cell cycle progression and induced apoptosis within HCT cells .

Potential as Targeted Kinase Inhibitors

In the pursuit of more effective targeted kinase inhibitors (TKIs), researchers synthesized halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These compounds hold promise as potential kinase inhibitors .

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, and cytotoxic evaluation Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Kinase Inhibitors

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several proteins that are crucial for DNA replication and cell cycle progression. By inhibiting CDK2, the compound disrupts these processes, leading to cell cycle arrest .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation . In studies, it has shown superior cytotoxic activities against certain cell lines . The compound’s action leads to alterations in cell cycle progression and induces apoptosis within cells .

未来方向

属性

IUPAC Name |

3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-26-12-16(20(29)24-15-9-7-14(8-10-15)19(23)28)17-18(26)21(30)27(22(31)25-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,23,28)(H,24,29)(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEJNWOSNZBKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

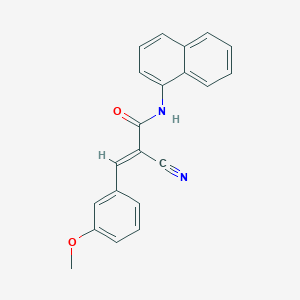

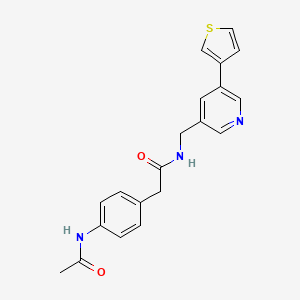

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)

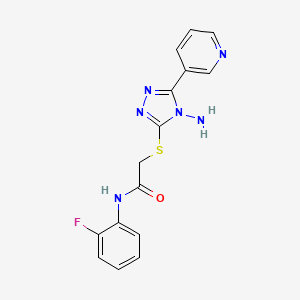

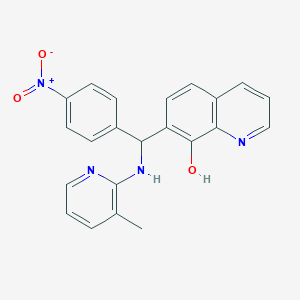

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

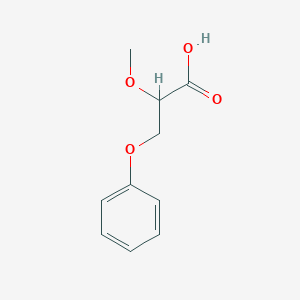

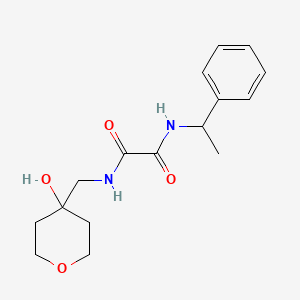

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)

![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2390765.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)